3,4-Dimethylphenylacetic acid
Overview
Description
3,4-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions
Mechanism of Action
Target of Action
The primary targets of 2-(3,4-Dimethylphenyl)acetic acid are several enzymes, including Penicillin G acylase , Protocatechuate 3,4-dioxygenase alpha chain , Protocatechuate 3,4-dioxygenase beta chain , 3,4-dihydroxyphenylacetate 2,3-dioxygenase , and Homoprotocatechuate 2,3-dioxygenase . These enzymes are involved in various biochemical reactions and pathways, playing crucial roles in the metabolism of different organisms.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, potentially altering their activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Dimethylphenyl)acetic acid. For instance, the pH and salt concentration of the environment can affect the compound’s solubility and therefore its availability to interact with its targets . Additionally, the presence of other molecules in the environment can influence the compound’s interactions with its targets and its overall effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenylacetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (also known as m-xylene) with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4(CH3)2+ClCH2COOHAlCl3C6H3(CH3)2CH2COOH
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Reduction: Formation of 2-(3,4-dimethylphenyl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of 2-(3,4-dimethylphenyl)acetic acid.
Scientific Research Applications
3,4-Dimethylphenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized as a fine chemical intermediate in the production of various industrial products.
Comparison with Similar Compounds
- 2-(2,4-Dimethylphenyl)acetic acid
- 2-(3,5-Dimethylphenyl)acetic acid
- 2-(2,3-Dimethylphenyl)acetic acid
Comparison: 3,4-Dimethylphenylacetic acid is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural variation can influence its reactivity and the types of reactions it undergoes. For instance, the electronic effects of the methyl groups can affect the compound’s acidity and its behavior in electrophilic substitution reactions. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, which can be important in its practical applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPBKINJOYJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304433 | |
Record name | 2-(3,4-dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17283-16-8 | |
Record name | 17283-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-dimethylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dimethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure analysis in understanding the properties of 2-(3,4-Dimethylphenyl)acetic acid derivatives?
A1: While the article itself doesn't delve into the specific properties of 2-(3,4-Dimethylphenyl)acetic acid or its derivatives, determining the crystal structure of its dimethylamine salt provides valuable insights into the molecule's three-dimensional arrangement. [] This information is crucial for understanding:
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